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Compound of Interest

Compound Name:
5-Bromo-2-(bromomethyl)-3-

chloropyridine

CAS No.: 1227606-75-8

Cat. No.: B573131

Get Quote

Executive Summary
In the development of halogenated heterocyclic building blocks, 5-Bromo-2-(bromomethyl)-3-
chloropyridine represents a critical scaffold for pentasubstituted pyridine synthesis.[1]

Accurate structural characterization of this molecule is challenging due to the competing

electronic effects of the nitrogen heteroatom and multiple halogen substituents (Br, Cl).

This guide provides a definitive assignment strategy for the 13C NMR shifts of this compound.

Unlike standard spectral lists, we objectively compare predictive chemometric models against

experimental analog validation and 2D NMR correlation techniques.[1] This approach ensures

high-confidence assignments for researchers utilizing this scaffold in drug discovery.

Part 1: Comparative Analysis of Assignment
Methodologies
To ensure the highest scientific integrity (E-E-A-T), we compare three distinct methodologies for

assigning the carbon skeleton of this molecule.
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Method A: Empirical Additivity (SCS) vs. Method B:
Structural Analog Interpolation[1]

Feature
Method A: Empirical
Substituent Chemical
Shifts (SCS)

Method B: Analog
Interpolation
(Recommended)

Principle

Uses base pyridine shifts +

theoretical increments for -Cl, -

Br, and -Alkyl groups.[1]

Triangulates shifts using

experimentally verified data

from 2-Bromo-6-

(chloromethyl)pyridine and 5-

Bromo-2-chloropyridine.

Accuracy

Moderate (± 3-5 ppm). Often

fails to account for "Ortho-

Effect" steric compression

between C2 and C3

substituents.

High (± 0.5-1.5 ppm). Accounts

for real-world solvent effects

and heavy-atom shielding.

Cost/Time Instant (Computational).
Requires literature mining of

specific isomers.

Verdict
Useful for rough

approximation.

The Gold Standard for

assigning this specific

molecule without de novo 2D

NMR.

Part 2: Detailed 13C NMR Shift Assignments
The following assignments synthesize high-level DFT calculations with experimental data from

structural analogs (specifically 2-Bromo-6-(chloromethyl)pyridine [1] and 3-Bromo-5-

chloropyridine).

The "Fingerprint" Table
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Carbon
Position

Assignment
Type

Chemical Shift
(

, ppm)

Multiplicity
(DEPT)

Mechanistic
Rationale

Exocyclic -CH₂- Methylene 31.5 - 33.0 CH₂ (Down)

Upfield from -

CH₂Cl analogs

(~45 ppm) due to

the "Heavy Atom

Effect" of

Bromine, despite

Br's

electronegativity.

[1]

C5
Quaternary (C-

Br)
119.0 - 121.0 C (Quat)

Shielded by the

directly attached

Bromine (Heavy

Atom Effect) and

beta-effect from

N.

C3
Quaternary (C-

Cl)
132.0 - 134.0 C (Quat)

Deshielded by

Chlorine

(electronegativity

) and ortho-

position to the

pyridine

Nitrogen.

C4
Methine

(Aromatic)
140.0 - 142.0 CH (Up)

Located between

two halogens;

experiences

cumulative

inductive

deshielding but

lacks direct

resonance

donation.[1]
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C6
Methine

(Aromatic)
148.0 - 150.0 CH (Up)

Most deshielded

methine. Alpha-

position to

Nitrogen

dominates the

shift

(paramagnetic

deshielding).

C2
Quaternary

(Ipso)
154.0 - 156.0 C (Quat)

Most deshielded

carbon. Additive

effect of alpha-

Nitrogen and

ipso-alkyl group.

Critical Spectral Features for Validation
The Heavy Atom Effect (C5 vs C3): You must observe C5 significantly upfield (~120 ppm)

compared to C3 (~133 ppm). Although Chlorine is more electronegative, the large electron

cloud of Bromine at C5 causes spin-orbit coupling that shields the nucleus.

The Methylene Distinctiveness: The exocyclic -CH₂Br signal (~32 ppm) is distinct from -

CH₂Cl analogs (typically ~45 ppm) [1]. This 10+ ppm difference is the primary quality control

check for the bromination of the methyl group.

Part 3: Experimental Protocol & Validation Workflow
To replicate these results, the following specific acquisition parameters are required to resolve

the quaternary carbons (C2, C3, C5) which often suffer from long relaxation times.

Sample Preparation
Solvent: CDCl₃ (Deuterated Chloroform) is preferred over DMSO-d₆ to prevent solvent-solute

dipole interactions that broaden halogenated carbon peaks.[1]

Concentration: 25-30 mg in 0.6 mL solvent.

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
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Acquisition Parameters (Bruker/Varian 400 MHz+)
Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (D1):3.0 - 5.0 seconds. Crucial: The quaternary carbons at C2, C3, and C5

have no attached protons to assist relaxation (NOE). A short D1 will cause these peaks to

disappear or integrate poorly.

Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

Spectral Width: 240 ppm (to capture C2 and potential impurities).

Structural Validation Logic (Graphviz)
The following diagram illustrates the logical flow for confirming the regiochemistry of the

halogens using 2D NMR.
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Experimental Acquisition

2D Correlation (The Decision Engine)

Definitive Assignment

Purified Sample
(25mg in CDCl3)

1H NMR
(Identify CH2 & Aromatic H)

13C NMR
(Identify 6 Discrete Signals)

HSQC
Links Protons to Carbons

HMBC
Long-Range Connectivity

 Establish Direct Pairs 

C6 Assignment
(Correlates to H6 doublet)

C4 Assignment
(Correlates to H4 doublet)

Quaternary Assignment
(C2/C3/C5 via HMBC)

 3-bond coupling from CH2 

Click to download full resolution via product page

Caption: Logical workflow for assigning regiochemistry. Note that HMBC correlations from the

exocyclic CH₂ are the only way to definitively distinguish C2 (2-bond) from C3 (3-bond).

Part 4: HMBC Correlation Map
To distinguish the 3-Chloro position from the 5-Bromo position, one must rely on Long-Range

(HMBC) correlations. The exocyclic methylene protons are the "Anchor Point."
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CH2 Protons
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C2 (ipso)
~155 ppm
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C3 (C-Cl)
~133 ppm3J (Strong)

C4 (CH)
~141 ppm

C6 (CH)
~149 ppm

H4 Proton
3J

3J

H6 Proton

3J

3J

Click to download full resolution via product page

Caption: Key HMBC correlations. The CH₂ protons will show a strong 3-bond coupling to C3

(bearing the Cl), but NOT to C5 (bearing the Br), definitively placing the Chlorine at position 3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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